molecular formula C8H11NO2 B069754 4H-1,3-Oxazin-4-one,6-methyl-2-(1-methylethyl)-(9CI) CAS No. 191400-74-5

4H-1,3-Oxazin-4-one,6-methyl-2-(1-methylethyl)-(9CI)

Cat. No.: B069754
CAS No.: 191400-74-5
M. Wt: 153.18 g/mol
InChI Key: OYNTVGJDOHLONR-UHFFFAOYSA-N
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Description

4H-1,3-Oxazin-4-one,6-methyl-2-(1-methylethyl)-(9CI) is a heterocyclic compound characterized by a six-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazine family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Oxazin-4-one,6-methyl-2-(1-methylethyl)-(9CI) can be achieved through several methods. One common approach involves the condensation reaction of secondary amides with acyl chlorides. For instance, an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride or pimeloyl chloride can efficiently produce 1,3-oxazin-4-ones under mild conditions . This method is notable for its good yields, broad substrate scope, and scalability.

Industrial Production Methods

Industrial production of 4H-1,3-Oxazin-4-one,6-methyl-2-(1-methylethyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Oxazin-4-one,6-methyl-2-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazin-4-one,6-methyl-2-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Oxazin-4-one,6-methyl-2-(1-methylethyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-2-propan-2-yl-1,3-oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5(2)8-9-7(10)4-6(3)11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNTVGJDOHLONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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